

# Application Notes and Protocols for JSKN003 in Co-Culture Experiments

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## Compound of Interest

Compound Name: SK-J003-1n

Cat. No.: B15561560

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## Introduction

JSKN003 is a promising bispecific HER2-directed antibody-drug conjugate (ADC) currently under investigation for the treatment of various solid tumors.[1][2] It is engineered to target cancer cells overexpressing the HER2 receptor, delivering a potent cytotoxic payload.[1][2] Co-culture experiments are invaluable for elucidating the complex interactions within the tumor microenvironment (TME) and for assessing the full therapeutic potential of novel agents like JSKN003. These in vitro models, which involve culturing cancer cells with other cell types found in the TME such as immune cells or stromal cells, can provide critical insights into drug efficacy, mechanisms of action, and potential resistance pathways.

This document provides detailed application notes and protocols for utilizing JSKN003 in co-culture experiments, designed to be a valuable resource for researchers in oncology and drug development.

## Mechanism of Action

JSKN003 is a biparatopic antibody-drug conjugate that targets two distinct epitopes on the HER2 receptor. This dual-targeting approach enhances its binding affinity and internalization into cancer cells. The antibody is conjugated to a topoisomerase I inhibitor payload.[3] Upon binding to the HER2 receptor on the cancer cell surface, JSKN003 is internalized, and the

cytotoxic payload is released, leading to DNA damage and subsequent apoptosis of the cancer cell. The high specificity for HER2-expressing cells aims to minimize off-target toxicity.<sup>[2]</sup>

## Applications in Co-Culture Systems

Co-culture experiments with JSKN003 can be designed to investigate several key aspects of its anti-cancer activity within a simulated tumor microenvironment:

- **Efficacy in the Presence of Stromal Cells:** Evaluate the ability of JSKN003 to kill cancer cells when they are co-cultured with cancer-associated fibroblasts (CAFs), which are known to contribute to drug resistance.
- **Immune Cell-Mediated Anti-Tumor Activity:** Assess the impact of JSKN003 on the interaction between cancer cells and immune cells, such as macrophages or T cells. This can reveal whether the ADC can induce immunogenic cell death and potentiate an anti-tumor immune response.
- **Bystander Effect:** Investigate the ability of the released cytotoxic payload from HER2-positive cancer cells to kill neighboring HER2-negative cancer cells or other stromal cells within the co-culture system.

## Quantitative Data Summary

The following tables present hypothetical quantitative data that could be generated from the described co-culture experiments to assess the efficacy of JSKN003.

Table 1: Cytotoxicity of JSKN003 in HER2+ Cancer Cell and Fibroblast Co-culture

Co-culture Condition	JSKN003 Conc. (nM)	HER2+ Cancer Cell Viability (%)	Fibroblast Viability (%)
Cancer Cells Alone	0 (Control)	100	N/A
1	75	N/A	100
10	40	N/A	
100	15	N/A	
Cancer Cells + Fibroblasts	0 (Control)	100	100
1	85	98	100
10	55	95	
100	25	90	

Table 2: Immune Cell Activation in Co-culture with JSKN003-Treated Cancer Cells

Co-culture Condition	JSKN003 Conc. (nM)	TNF- $\alpha$ Release (pg/mL)	Granzyme B Release (pg/mL)
T-cells + Cancer Cells	0 (Control)	50	100
10	250	400	N/A
100	800	1200	
Macrophages + Cancer Cells	0 (Control)	120	
10	450	N/A	N/A
100	1500	N/A	

## Experimental Protocols

### Protocol 1: Co-culture of HER2+ Cancer Cells and Cancer-Associated Fibroblasts (CAFs)

This protocol is designed to assess the efficacy of JSKN003 on HER2-positive cancer cells in the presence of CAFs.

#### Materials:

- HER2-positive cancer cell line (e.g., SK-BR-3, BT-474)
- Cancer-Associated Fibroblast (CAF) cell line (e.g., primary CAFs isolated from patient tumors, or an immortalized CAF line)
- Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- JSKN003
- Transwell® inserts (0.4 µm pore size) for 6-well plates
- 6-well culture plates
- Cell viability assay kit (e.g., CellTiter-Glo®)
- Fluorescence microscope and reagents for immunofluorescence staining (optional)

#### Procedure:

- Day 1: Seeding CAFs. Seed  $1 \times 10^5$  CAFs per well in the bottom of a 6-well plate. Culture for 24 hours to allow for attachment.
- Day 2: Seeding Cancer Cells. Seed  $5 \times 10^4$  HER2+ cancer cells onto the Transwell® inserts in a separate 6-well plate. Culture for 24 hours.
- Day 3: Establishing Co-culture. Transfer the Transwell® inserts containing the cancer cells into the 6-well plate with the attached CAFs.
- Day 4: JSKN003 Treatment. Prepare serial dilutions of JSKN003 in the co-culture medium. Add the different concentrations of JSKN003 to the co-culture wells. Include a vehicle control (medium without JSKN003).

- Day 7: Assessing Cell Viability.
  - Carefully remove the Transwell® inserts.
  - Assess the viability of the CAFs in the bottom wells using a suitable cell viability assay.
  - Assess the viability of the cancer cells on the Transwell® inserts using the same viability assay.
- (Optional) Immunofluorescence Staining: Fix and stain the cells in both compartments to visualize cell morphology and specific markers.

## Protocol 2: Co-culture of HER2+ Cancer Cells and Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is designed to evaluate the ability of JSKN003 to induce an immune response against cancer cells.

### Materials:

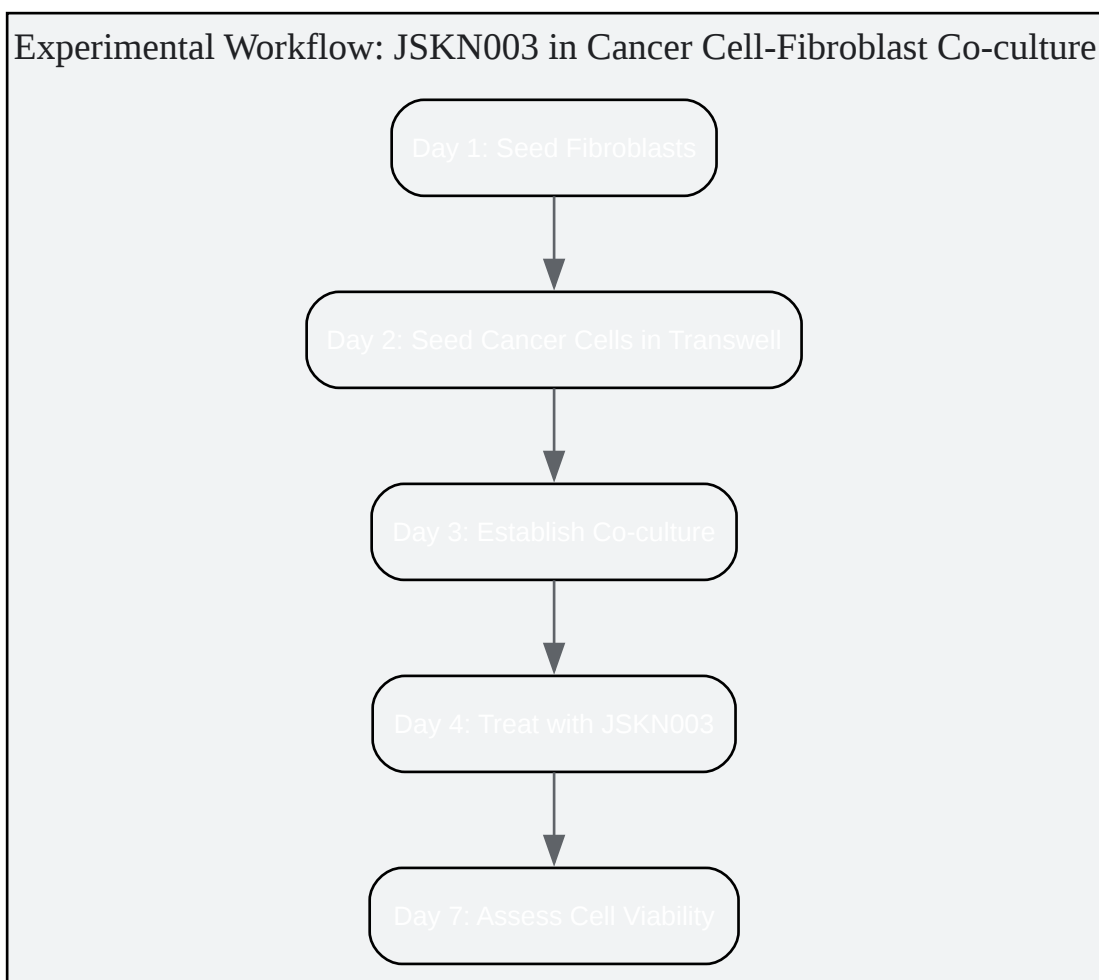
- HER2-positive cancer cell line
- Human Peripheral Blood Mononuclear Cells (PBMCs)
- Appropriate cell culture medium
- JSKN003
- 96-well culture plates
- ELISA kits for cytokine detection (e.g., TNF- $\alpha$ , IFN- $\gamma$ )
- Flow cytometer and antibodies for immune cell phenotyping

### Procedure:

- Day 1: Seeding Cancer Cells. Seed  $1 \times 10^4$  HER2+ cancer cells per well in a 96-well plate. Culture for 24 hours.

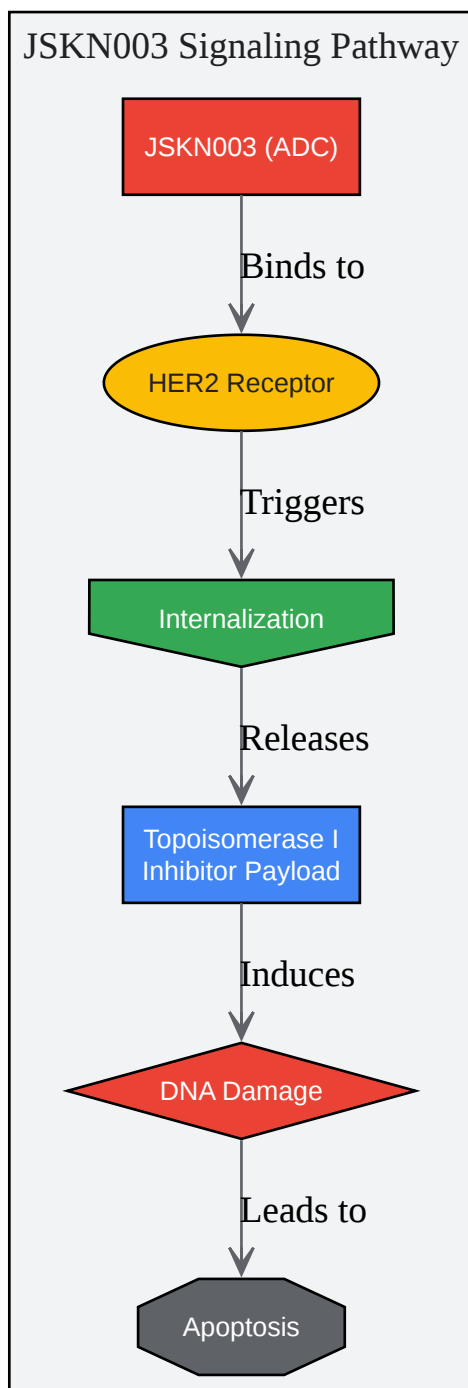
- Day 2: JSKN003 Treatment. Treat the cancer cells with the desired concentrations of JSKN003 for 24 hours.
- Day 3: Co-culture with PBMCs. Isolate PBMCs from healthy donor blood. Add  $1 \times 10^5$  PBMCs to each well containing the JSKN003-treated cancer cells.
- Day 5: Analysis.
  - Cytokine Analysis: Collect the culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF- $\alpha$ , IFN- $\gamma$ ) using ELISA.
  - Flow Cytometry: Harvest the cells and stain with antibodies against immune cell markers (e.g., CD3, CD8, CD69) to analyze the activation status of T cells.

## Visualizations



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Caption: Workflow for JSKN003 co-culture experiment with cancer cells and fibroblasts.



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Caption: Simplified signaling pathway of JSKN003 leading to cancer cell apoptosis.

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## References

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